An In-depth Technical Guide to the Chemical Properties of tert-Butyl (6-hydroxyoctyl)carbamate
An In-depth Technical Guide to the Chemical Properties of tert-Butyl (6-hydroxyoctyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Bifunctional Linkers in Medicinal Chemistry
In the landscape of modern drug discovery and development, the ability to precisely modulate molecular architecture is paramount. Bifunctional molecules, possessing two distinct reactive functional groups, serve as critical linkers and spacers in the construction of complex therapeutic agents, including antibody-drug conjugates (ADCs), PROTACs, and targeted drug delivery systems. tert-Butyl (6-hydroxyoctyl)carbamate is a key exemplar of this class of compounds, featuring a terminal hydroxyl group amenable to a wide range of chemical transformations and an amine functionality protected by the acid-labile tert-butoxycarbonyl (Boc) group. This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of tert-Butyl (6-hydroxyoctyl)carbamate, offering a foundational resource for its application in advanced chemical synthesis.
Physicochemical Properties: A Comparative Analysis
While specific experimental data for tert-Butyl (6-hydroxyoctyl)carbamate is not extensively reported in the literature, its properties can be reliably inferred from its close structural analogs, tert-Butyl N-(6-hydroxyhexyl)carbamate and tert-Butyl (8-hydroxyoctyl)carbamate.
| Property | tert-Butyl N-(6-hydroxyhexyl)carbamate | tert-Butyl (8-hydroxyoctyl)carbamate | tert-Butyl (6-hydroxyoctyl)carbamate (Predicted) |
| Molecular Formula | C₁₁H₂₃NO₃ | C₁₃H₂₇NO₃ | C₁₃H₂₇NO₃ |
| Molecular Weight | 217.31 g/mol [1] | 245.36 g/mol | 245.36 g/mol |
| Appearance | Light Yellow Oil[2][3] | Solid | Likely a low-melting solid or viscous oil |
| Melting Point | Not widely reported | 55-56 °C | ~40-55 °C |
| Boiling Point | Not widely reported | 363.8 ± 25.0 °C at 760 mmHg | ~350-370 °C at 760 mmHg |
| Solubility | Soluble in most organic solvents | Soluble in most organic solvents | Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate, Methanol) |
Synthesis of tert-Butyl (6-hydroxyoctyl)carbamate: A Validated Protocol
The synthesis of tert-Butyl (6-hydroxyoctyl)carbamate is achieved through the well-established method of Boc protection of the corresponding amino alcohol, 6-amino-1-octanol. This reaction is known for its high efficiency and selectivity for the amino group, leaving the hydroxyl functionality intact for subsequent reactions.
Reaction Scheme
Caption: Synthesis of tert-Butyl (6-hydroxyoctyl)carbamate.
Step-by-Step Experimental Protocol
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Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-amino-1-octanol (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The choice of solvent is critical to ensure all reactants remain in solution.
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Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.05-1.2 eq.) portion-wise at room temperature. The slight excess of the Boc anhydride ensures complete consumption of the starting amine.
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Reaction Monitoring: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) until the starting amino alcohol spot is no longer visible.
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Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent. The residue is then redissolved in a water-immiscible organic solvent like ethyl acetate and washed sequentially with a mild aqueous acid (e.g., 1M HCl) to remove any unreacted amine, followed by a wash with saturated aqueous sodium bicarbonate to neutralize any acidic impurities, and finally with brine to remove residual water.
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Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-Butyl (6-hydroxyoctyl)carbamate.
Spectroscopic Characterization: A Guide to Structural Verification
The structural integrity of the synthesized tert-Butyl (6-hydroxyoctyl)carbamate is confirmed through a combination of spectroscopic techniques. The expected spectral data, based on analogous compounds, are detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a sharp singlet at ~1.4 ppm), the methylene protons adjacent to the carbamate nitrogen (~3.1 ppm, triplet), the methylene protons adjacent to the hydroxyl group (~3.6 ppm, triplet), and a broad multiplet for the remaining methylene protons of the octyl chain. A broad singlet corresponding to the N-H proton of the carbamate will also be present.
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¹³C NMR: The carbon NMR spectrum will display a distinct signal for the carbonyl carbon of the carbamate at ~156 ppm, the quaternary carbon of the tert-butyl group at ~79 ppm, and the methyl carbons of the tert-butyl group at ~28 ppm. The carbons of the octyl chain will appear in the aliphatic region, with the carbon bearing the hydroxyl group resonating at ~62 ppm and the carbon attached to the nitrogen at ~40 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:
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A broad O-H stretch from the terminal alcohol at approximately 3300-3400 cm⁻¹.
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An N-H stretch from the carbamate group around 3350 cm⁻¹.
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Strong C-H stretching vibrations from the alkyl chain and the tert-butyl group in the 2850-2950 cm⁻¹ region.
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A prominent C=O (carbonyl) stretch of the carbamate at approximately 1680-1700 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. For tert-Butyl (6-hydroxyoctyl)carbamate (C₁₃H₂₇NO₃), the expected exact mass is 245.1991. Common fragmentation patterns in electrospray ionization (ESI) would include the loss of the tert-butyl group or the entire Boc group.
Applications in Drug Development and Beyond
The bifunctional nature of tert-Butyl (6-hydroxyoctyl)carbamate makes it a valuable building block in several areas of pharmaceutical and chemical research.[4]
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Linker Chemistry: The terminal hydroxyl group can be readily converted to other functional groups such as aldehydes, carboxylic acids, or azides, allowing for its conjugation to a wide variety of molecules.[2][3] The Boc-protected amine provides a latent nucleophile that can be deprotected under acidic conditions for subsequent coupling reactions.
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PROTACs and Molecular Glues: The octyl chain provides a flexible spacer, which is often a critical parameter in the design of Proteolysis Targeting Chimeras (PROTACs) and molecular glues, where precise positioning of two binding moieties is required for biological activity.
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Surface Modification: The hydroxyl group can be used to anchor the molecule to surfaces, while the protected amine can be deprotected to introduce primary amines for further functionalization of materials.
Caption: Key application areas of tert-Butyl (6-hydroxyoctyl)carbamate.
Conclusion: A Versatile Tool for Chemical Innovation
tert-Butyl (6-hydroxyoctyl)carbamate is a strategically important bifunctional molecule with broad applicability in medicinal chemistry and materials science. Its straightforward synthesis and the orthogonal reactivity of its two functional groups make it an invaluable tool for the construction of complex molecular architectures. This guide provides the essential chemical properties and a validated synthetic protocol to facilitate its use in pioneering research and development endeavors.
References
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PubChem. tert-Butyl N-(6-hydroxyhexyl)carbamate. Available at: [Link]
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Haftchenary, S., Nelson Jr, S. D., et al. (2019). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Omega, 4(4), 7535-7545. Available at: [Link]
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Organic Syntheses. Carbamic acid, tert-butyl ester. Available at: [Link]
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Li, Z., et al. (2018). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. RSC Advances, 8(52), 29849-29855. Available at: [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
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Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. Available at: [Link]
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Pearson, W. H., & Lian, B. W. (2002). Chemistry of N-Boc-N-tert-butylthiomethyl-Protected α-Aminoorganostannanes: Diastereoselective Synthesis of Primary β-Amino Alcohols from α-Aminoorganostannanes. The Journal of Organic Chemistry, 67(11), 3769–3782. Available at: [Link]
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Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available at: [Link]
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Pearson, W. H., & Lian, B. W. (2002). Chemistry of N-Boc-N-tert-butylthiomethyl-protected alpha-aminoorganostannanes: diastereoselective synthesis of primary beta-amino alcohols from alpha-aminoorganostannanes. The Journal of organic chemistry, 67(11), 3769–3782. Available at: [Link]
- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
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